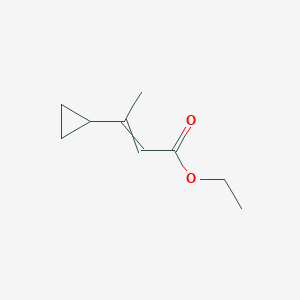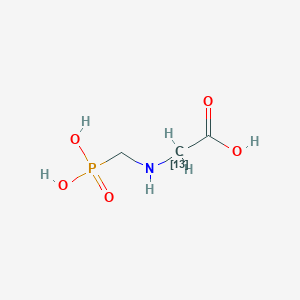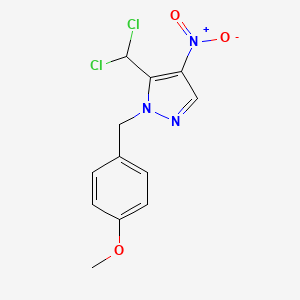
3-Ciclopropilbut-2-enoato de etilo
Descripción general
Descripción
Ethyl 3-cyclopropylbut-2-enoate is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-cyclopropylbut-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-cyclopropylbut-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química del sabor
3-Ciclopropilbut-2-enoato de etilo: se utiliza en la química del sabor debido a su grupo funcional éster, que se sabe que contribuye a los sabores afrutados en varios productos alimenticios. Es particularmente valioso para mejorar el perfil de sabor de los alimentos fermentados como el queso, la cerveza y el vino, donde se puede producir a través de reacciones enzimáticas que involucran la esterificación .
Síntesis orgánica
En la síntesis orgánica, este compuesto sirve como bloque de construcción para moléculas más complejas. Su reactividad debido a la presencia del grupo éster permite diversas transformaciones, lo que lo convierte en un reactivo versátil en la síntesis de productos farmacéuticos y otros compuestos orgánicos .
Química de polímeros
This compound: puede ser un monómero para la creación de copolímeros de bloque. Estos polímeros tienen aplicaciones significativas en la ciencia de los materiales, incluido el desarrollo de estructuras a nanoescala para usos médicos y electrónicos .
Química medicinal
La estructura del This compound incluye un grupo ciclopropilo, que es un motivo común en la química medicinal. Los compuestos que contienen este grupo a menudo se estudian por su posible actividad biológica y aplicaciones terapéuticas .
Ciencias ambientales
Como éster, This compound puede estar involucrado en estudios relacionados con la química verde. Sus procesos de producción y degradación son de interés en el contexto del impacto ambiental y la sostenibilidad .
Tecnología alimentaria
El papel de este compuesto en la mejora del sabor lo hace significativo en la tecnología alimentaria. Su aplicación en la creación de sabores artificiales para la industria alimentaria es un área de investigación y desarrollo en curso .
Ciencia de los materiales
En la ciencia de los materiales, This compound podría usarse para modificar las propiedades de los materiales, como mejorar la flexibilidad o la durabilidad en ciertos plásticos o resinas .
Formulaciones farmacéuticas
Por último, las propiedades del compuesto pueden aprovecharse en formulaciones farmacéuticas. Podría usarse potencialmente como excipiente o molécula portadora en sistemas de administración de fármacos, ayudando a la estabilidad y biodisponibilidad de los agentes terapéuticos .
Propiedades
IUPAC Name |
ethyl 3-cyclopropylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-3-11-9(10)6-7(2)8-4-5-8/h6,8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWPTUQEFGYCEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00781241 | |
| Record name | Ethyl 3-cyclopropylbut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00781241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21014-28-8 | |
| Record name | Ethyl 3-cyclopropylbut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00781241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6-Dioxo-5,6-Dihydro-4H-6L6-Thia-2,5,10B-Triaza-Benzo[E]Azulene-3-Carboxylic Acid](/img/structure/B1443620.png)
![tert-Butyl 3-(aminomethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1443622.png)

![1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1443628.png)
![3-Hydroxy-1,5,6,7-Tetrahydro-Pyrazolo[4,3-B]Pyridine-4-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1443629.png)




![1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]ethanone](/img/structure/B1443636.png)
![7'-bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B1443638.png)

![tert-butyl4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B1443641.png)

